N-(3-acetylphenyl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)butanamide typically involves the reaction of 3-acetylphenylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)butanamide is primarily used in proteomics research. It serves as a building block for the synthesis of more complex molecules and is used in various biochemical assays . Its applications extend to:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in the study of protein interactions.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)acetamide
- N-(3-acetylphenyl)propionamide
- N-(3-acetylphenyl)hexanamide
Uniqueness
N-(3-acetylphenyl)butanamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like N-(3-acetylphenyl)acetamide provides different reactivity and solubility characteristics .
Properties
IUPAC Name |
N-(3-acetylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-5-12(15)13-11-7-4-6-10(8-11)9(2)14/h4,6-8H,3,5H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRVIEYIDAPUKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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